2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is an organic compound known for its diverse applications in scientific research. Its structure comprises a phenoxy group, chlorophenyl group, piperazine moiety, and a tetrazole ring, making it a unique chemical entity in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves a multi-step process:
Formation of 4-chlorophenoxyacetyl chloride: : Reacting 4-chlorophenoxyacetic acid with thionyl chloride under reflux conditions.
Piperazine Derivatization: : Introducing the p-tolyl group to the piperazine ring using N-tosylation followed by deprotection.
Tetrazole Introduction: : Performing a [2+3] cycloaddition reaction using sodium azide and a nitrile precursor to form the tetrazole ring.
Coupling Step: : Finally, coupling the piperazine derivative with 4-chlorophenoxyacetyl chloride under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined using automated reaction setups and optimization of reaction conditions to enhance yield and purity. Common industrial techniques include batch reactors for initial steps and continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative cleavage of the piperazine ring using strong oxidants such as potassium permanganate.
Reduction: : Hydrogenation reactions can modify the tetrazole ring.
Substitution: : Electrophilic aromatic substitution on the phenoxy or chlorophenyl group using reagents like sulfonyl chlorides.
Common Reagents and Conditions
Oxidants: : Potassium permanganate, chromium trioxide.
Reductants: : Hydrogen gas with palladium on carbon (Pd/C).
Bases: : Sodium hydroxide, potassium carbonate.
Major Products
The reactions typically yield modified derivatives, such as oxidized or reduced forms, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is extensively used in various scientific fields:
Chemistry: : As an intermediate in the synthesis of complex organic compounds.
Biology: : Utilized in the study of cellular pathways and receptor binding.
Medicine: : Investigated for its potential therapeutic effects, particularly in neurological and cardiovascular research.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Receptor Binding: : Modulates receptor activity, influencing cellular signaling pathways.
Enzyme Inhibition: : Inhibits enzyme activity, leading to alterations in metabolic processes.
Molecular Pathways: : Affects various biochemical pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
When compared to structurally related compounds, 2-(4-chlorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone demonstrates distinct features:
Structural Uniqueness: : The combination of phenoxy, chlorophenyl, piperazine, and tetrazole groups.
Chemical Properties: : Unique reactivity patterns and stability.
Pharmacological Profiles: : Different receptor affinities and metabolic pathways.
Similar Compounds
2-(4-chlorophenyl)-1-piperazin-1-yl-ethanone: : Lacks the tetrazole ring.
1-(4-chlorophenyl)-4-(tetrazol-5-yl)-piperazine: : Differs in the positioning of the tetrazole group.
4-(p-tolyl)-1-(phenoxy)-piperazine: : Misses the chlorophenyl group.
Through its diverse functionalities and reactivity, this compound serves as a valuable compound in scientific research, contributing to advancements in various fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-16-2-6-18(7-3-16)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-30-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQABYPUYANBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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